molecular formula C19H19ClN4O2 B2915635 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 946217-68-1

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2915635
CAS No.: 946217-68-1
M. Wt: 370.84
InChI Key: XLNRQJUOTSSFCY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring at position 2 of the imidazopyridazine is further substituted with a chlorine atom at the ortho position and a cyclopentanecarboxamide group at the para position. Its molecular formula is C₁₉H₁₈ClN₄O₂, with a molecular weight of 377.8 g/mol (calculated from analogous structures in –7). The imidazopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-26-18-9-8-17-21-16(11-24(17)23-18)13-6-7-14(20)15(10-13)22-19(25)12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNRQJUOTSSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chloro-substituted phenyl ring
  • An imidazo[1,2-b]pyridazinyl moiety
  • A cyclopentanecarboxamide group

This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various therapeutic effects.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptors : It might interact with receptors that regulate cellular signaling processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess significant activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Antithrombotic Potential

Similar compounds have been studied for their antithrombotic effects, particularly as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The mechanism involves direct inhibition of FXa, which can prevent thrombus formation .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyridazine showed promise in inhibiting tumor growth in xenograft models. The study identified the compound's ability to disrupt the cell cycle and promote apoptosis in cancerous cells .

CompoundActivityReference
This compoundAnticancer
Similar DerivativeAntithrombotic
Similar DerivativeAntimicrobial

Mechanistic Insights

Further mechanistic studies have revealed that the compound interacts with specific protein targets within cancer cells, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest. This suggests a multifaceted approach to its anticancer activity .

Comparison with Similar Compounds

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS: 955618-48-1)

  • Molecular formula : C₁₉H₁₉FN₄O₂
  • Molecular weight : 354.4 g/mol
  • Key difference : Substitution of chlorine with fluorine at the ortho position of the phenyl ring.
  • Implications :
    • Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity to target proteins by reducing steric hindrance and strengthening hydrogen bonds.
    • Reduced molecular weight (354.4 vs. 377.8 g/mol) could improve solubility and bioavailability.

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 946217-58-9)

  • Molecular formula : C₂₂H₁₉ClN₄O₄
  • Molecular weight : 438.9 g/mol
  • Key difference : Replacement of cyclopentanecarboxamide with a 2,3-dimethoxybenzamide group.
  • Higher molecular weight (438.9 g/mol) may reduce membrane permeability but enhance target specificity.

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS: 946323-45-1)

  • Molecular formula : C₂₁H₁₇ClN₄O₃
  • Molecular weight : 408.8 g/mol
  • Key difference: Substitution of cyclopentanecarboxamide with a phenoxyacetamide group.
  • Intermediate molecular weight (408.8 g/mol) balances solubility and lipophilicity.

Data Table: Comparative Overview

Property Target Compound Fluorine Analog 2,3-Dimethoxybenzamide Phenoxyacetamide
Molecular Formula C₁₉H₁₈ClN₄O₂ C₁₉H₁₉FN₄O₂ C₂₂H₁₉ClN₄O₄ C₂₁H₁₇ClN₄O₃
Molecular Weight 377.8 354.4 438.9 408.8
Key Substituent Cl, cyclopentanecarboxamide F, cyclopentanecarboxamide Cl, 2,3-dimethoxybenzamide Cl, phenoxyacetamide
Polarity Moderate (amide + Cl) Higher (F substitution) High (methoxy groups) Moderate (phenoxy group)

Research Implications and Limitations

  • Structural Trends :
    • Halogen substitution (Cl vs. F) influences electronic effects and steric profiles, critical for target engagement.
    • Bulky substituents (e.g., benzamide derivatives) increase molecular weight but may enhance selectivity.
  • Limitations :
    • Experimental data on binding affinities, pharmacokinetics, or toxicity are absent in the provided evidence, necessitating further studies.
    • Physicochemical properties (e.g., logP, solubility) are inferred from molecular features rather than empirical measurements.

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